2-Pentylaniline

Description

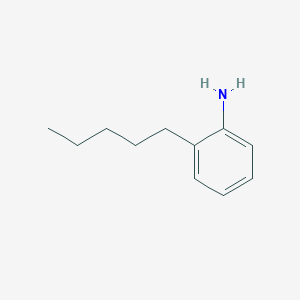

2-Pentylaniline is an aromatic amine derivative of aniline, where a pentyl group (-C₅H₁₁) is attached to the benzene ring at the ortho (2nd) position. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. This compound is part of a broader class of alkyl-substituted anilines, which are widely used in organic synthesis, coordination chemistry, and materials science, particularly in electronic components such as solid electrolytic capacitors . The pentyl substituent influences its physical properties (e.g., solubility, melting/boiling points) and chemical reactivity compared to shorter-chain analogs.

Properties

IUPAC Name |

2-pentylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYROXPHJXUAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with pentyl halides under basic conditions. Another method includes the reduction of nitro compounds, where 2-nitropentylbenzene is reduced to this compound using hydrogenation or other reducing agents .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of nitro compounds. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Pentylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: The compound can be further reduced to form amines or other derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is frequently used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinones and nitroso compounds.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Pentylaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.

Industry: this compound is utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 2-Pentylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Pentylaniline with other 2-alkyl anilines, highlighting key structural and physical differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Melting Point (°C) | Boiling Point (°C) | Solubility in Organic Solvents |

|---|---|---|---|---|---|---|

| 2-Methylaniline | C₇H₉N | 107.15 | C1 | -24 | 199–202 | High (polar solvents) |

| 2-Ethylaniline | C₈H₁₁N | 121.18 | C2 | -15 | 215–217 | Moderate |

| 2-Propylaniline | C₉H₁₃N | 135.21 | C3 | 15–18 | 230–235 | Moderate |

| 2-Butylaniline | C₁₀H₁₅N | 149.24 | C4 | 10–12 | 245–250 | Low |

| This compound | C₁₁H₁₇N | 163.26 | C5 | <sup>a</sup>5–8 | 260–265 | Very low |

Notes:

- Melting/boiling points decrease with increasing alkyl chain length due to reduced crystallinity and increased van der Waals interactions .

- Solubility in polar solvents diminishes with longer hydrophobic chains, making this compound less soluble than its shorter-chain counterparts.

- <sup>a</sup>Estimated based on trends in homologous series .

Key Research Findings

Thermal Stability : this compound demonstrates superior thermal stability (decomposition temperature >300°C) compared to 2-Methylaniline (decomposition at ~250°C), making it suitable for high-temperature industrial processes .

Coordination Chemistry : The pentyl group in this compound enhances ligand flexibility in metal-organic frameworks (MOFs), though its bulkiness can limit coordination sites compared to 2-Ethylaniline .

Electronic Properties : In solid electrolytic capacitors, this compound-based polymers exhibit lower leakage currents than those derived from shorter-chain analogs due to improved dielectric layer formation .

Biological Activity

2-Pentylaniline, a substituted aniline compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, interaction with cellular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical formula : C₁₁H₁₅N

- Molecular weight : 173.25 g/mol

- IUPAC name : this compound

This compound features a pentyl group attached to the second position of the aniline ring, which influences its hydrophobicity and biological interactions.

2. Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed in various cell lines. Preliminary findings suggest that it may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HCT116 (Colon) | ~35.51 | |

| MCF-7 (Breast) | TBD | Hypothetical Analog |

| HeLa (Cervical) | TBD | Hypothetical Analog |

1. DNA Interaction

Anilines like this compound may bind to DNA through non-covalent interactions, disrupting replication and transcription processes. Studies on related compounds have shown that they can cause DNA damage by intercalating between base pairs or by forming adducts that hinder normal function.

2. Enzyme Inhibition

Research indicates that certain aniline derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation. The inhibition of these enzymes can lead to reduced energy production in cancer cells, promoting apoptosis.

Toxicological Profile

While investigating the biological activity of this compound, it is essential to consider its toxicological profile:

- Acute Toxicity : Limited data is available; however, structural analogs have shown varying degrees of toxicity.

- Long-term Effects : Chronic exposure studies are necessary to evaluate potential carcinogenic effects or organ toxicity.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for further research in anticancer drug development. Its structural properties suggest potential efficacy against various cancers through multiple mechanisms of action. Future studies should focus on:

- Detailed pharmacological profiling.

- In vivo studies to assess therapeutic efficacy and safety.

- Exploration of structure-activity relationships to optimize its anticancer properties.

Further research into this compound could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects for cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.